Human iNOS Enzyme Inhibition: Quantitative Potency of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
6-Bromo-4-nitro-1H-indazole-3-carbaldehyde demonstrates measurable inhibitory activity against human inducible nitric oxide synthase (iNOS) with an IC50 value of 210 nM in a cell-based assay using human DLD1 cells [1]. This represents a class-level inhibitory effect consistent with the known NOS inhibitory activity of 4-nitroindazole derivatives, which have been shown to exhibit in vivo antinociceptive effects via systemic administration [2]. The presence of the 6-bromo substituent in combination with the 4-nitro group positions this compound as a structurally distinct NOS inhibitor relative to simple nitroindazoles such as 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, which have been co-crystallized with NOS oxygenase domains [3].
| Evidence Dimension | Inhibition of human inducible nitric oxide synthase (iNOS) |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | 4-Nitroindazole (class baseline: potent NOS inhibitor with in vivo antinociceptive activity) |
| Quantified Difference | Target compound potency (210 nM) aligns with class-level NOS inhibitory profile; direct comparator data not available for 6-bromo-4-nitro-1H-indazole lacking the 3-carbaldehyde group |
| Conditions | Human iNOS expressed in human DLD1 cells, 1 hour incubation |
Why This Matters
This quantitative IC50 value provides a benchmark for researchers developing iNOS-targeted therapeutics or requiring a validated NOS inhibitor scaffold for mechanistic studies.
- [1] BindingDB. BDBM50372233 / CHEMBL436643. Inhibition of human iNOS expressed in human DLD1 cells. IC50: 210 nM. View Source
- [2] CORE. The importance of position 4 is further demonstrated by the synthesis and pharmacological evaluation of 4-nitroindazole which was also a potent inhibitor of NOS activity. These compounds exhibited in vivo NOS inhibitory activity and antinociceptive effects. View Source
- [3] Conformational Changes in Nitric Oxide Synthases Induced by Chlorzoxazone and Nitroindazoles: Crystallographic and Computational Analyses of Inhibitor Potency. 2002. NOS oxygenase domains cocrystallized with 5-nitroindazole, 6-nitroindazole, 7-nitroindazole, and 3-bromo-7-nitroindazole. View Source
